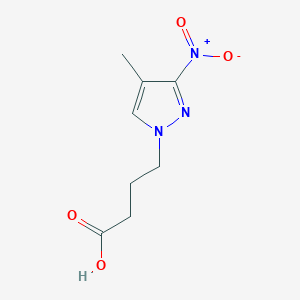

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

4-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-substituted pyrazole derivative with a butanoic acid side chain. Its molecular formula is C₈H₁₁N₃O₄, and it features a pyrazole ring substituted with a methyl group at position 4 and a nitro group at position 2.

Properties

IUPAC Name |

4-(4-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-5-10(4-2-3-7(12)13)9-8(6)11(14)15/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSVRTXCDMUHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of 4-methylpyrazole followed by a series of reactions to introduce the butanoic acid chain. One common method includes:

Nitration: 4-Methylpyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-Methyl-3-nitropyrazole.

Alkylation: The nitrated product is then subjected to alkylation with a suitable butanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Reduction: 4-(4-Methyl-3-aminopyrazolyl)butanoic acid.

Oxidation: Products with additional oxygen-containing functional groups.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid with analogous compounds, focusing on structural variations, substituent effects, and physicochemical properties.

Substituent Variations on the Pyrazole Ring

a) Halogen vs. Nitro Groups

- 2-(4-Iodo-3-methylpyrazol-1-yl)butanoic acid (): Replaces the nitro group with an iodine atom at position 4 of the pyrazole. This compound’s molecular weight (MW: 322.12) is higher due to iodine’s atomic mass .

- 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (): Substitutes nitro with a trifluoromethyl (-CF₃) group. The -CF₃ group is both electron-withdrawing and lipophilic, enhancing metabolic stability in drug design. Its MW: 294.09 and purity (95%) contrast with the nitro analog’s MW: 213.19 and 98% purity .

b) Positional Isomerism

- 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (): A positional isomer where the nitro and methyl groups occupy adjacent positions (3 and 4) on the pyrazole.

Heterocycle Variations

- 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid (): Replaces the pyrazole with a triazole ring. Triazoles exhibit distinct coordination chemistry and biological activity due to additional nitrogen atoms. The bromo substituent at position 5 introduces reactivity divergent from nitro groups .

Stability and Commercial Availability

- The target compound (CAS: 1342234-30-3) is listed as discontinued in commercial catalogs (), suggesting challenges in synthesis or stability. In contrast, trifluoromethyl and iodo derivatives remain available, indicating broader utility or easier handling .

Biological Activity

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is , with a molecular weight of approximately 214.18 g/mol. This compound features a pyrazole ring substituted with a butanoic acid side chain, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds showed promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, modifications at the pyrazole ring enhanced anti-inflammatory effects comparable to established drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. In vitro studies demonstrated that certain pyrazole derivatives possess activity against Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Anticancer Potential

The anticancer activity of pyrazoles has been documented extensively. For instance, certain derivatives have shown cytotoxic effects against different cancer cell lines, including breast and colon cancer models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

The biological activity of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

- Anti-inflammatory Study : A comparative analysis was conducted on various pyrazole derivatives where 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid was evaluated for its ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-α levels at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties against Bacillus subtilis and Candida albicans, 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.